molecular formula C15H24N2O B10764883 N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

Cat. No.: B10764883
M. Wt: 248.36 g/mol
InChI Key: HBOJWAYLSJLULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a phenylmethoxy group and an N-methyl-ethanamine side chain, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base such as sodium hydride.

    N-Methylation: The N-methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Phenylmethoxy derivatives with oxidized functional groups.

    Reduction Products: Reduced piperidine derivatives with altered ring structures.

    Substitution Products: Substituted ethanamine derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methoxypiperidin-1-yl)ethanamine: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    N-methyl-2-(4-phenylpiperidin-1-yl)ethanamine: Similar structure but without the methoxy group.

    N-methyl-2-(4-phenylmethoxypyrrolidin-1-yl)ethanamine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine is unique due to the presence of both the phenylmethoxy group and the piperidine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJWAYLSJLULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.